molecular formula C11H13Cl2NO2 B12320617 4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B12320617
M. Wt: 262.13 g/mol
InChI Key: HMIZFLIRDUIPIS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO2. It is a white to off-white solid that is often used in research and industrial applications. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrolysis, to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Common industrial techniques include the use of automated reactors, precise temperature control, and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Uniqueness

4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZFLIRDUIPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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